BenchChemオンラインストアへようこそ!

Pomalidomide-amido-PEG3-C2-NH2

Targeted Protein Degradation PROTAC Hepatocellular Carcinoma

Pomalidomide-amido-PEG3-C2-NH2 is the validated cereblon ligand-linker conjugate for assembling the PTK2/FAK degrader BI-3663 (median DC50 30 nM across 11 HCC lines). Its precise 3-unit PEG spacer is critical for ternary complex geometry—substituting linker lengths frequently abolishes degradation. The terminal primary amine couples directly to carboxyl-containing target ligands. ≥98% purity guarantees consistent PROTAC library synthesis and reliable linker SAR benchmarking.

Molecular Formula C22H28N4O8
Molecular Weight 476.5 g/mol
Cat. No. B15073169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amido-PEG3-C2-NH2
Molecular FormulaC22H28N4O8
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN
InChIInChI=1S/C22H28N4O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13,23H2,(H,24,28)(H,25,27,29)
InChIKeyFEXCPYUYLOFYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-amido-PEG3-C2-NH2: A Key Building Block for PTK2-Focused PROTAC Development


Pomalidomide-amido-PEG3-C2-NH2 is a functionalized E3 ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) technology. It incorporates a cereblon (CRBN)-recruiting pomalidomide moiety and a 3-unit polyethylene glycol (PEG) spacer, terminating in a primary amine for facile conjugation to target-protein ligands . This compound, also known as Cereblon Ligand-Linker Conjugates 22, serves as a critical synthetic intermediate, most notably in the assembly of the focal adhesion tyrosine kinase (PTK2/FAK) degrader BI-3663 .

Why Substituting Pomalidomide-amido-PEG3-C2-NH2 with Other PEG-Linker Conjugates Risks PROTAC Failure


In PROTAC design, the linker is not a passive tether but a critical 'conformational gearbox' that determines ternary complex geometry and subsequent degradation efficiency [1]. While a range of pomalidomide-based linker conjugates exist (e.g., with PEG2, PEG4, or alkyl chains), their performance is highly target- and context-dependent. Substituting Pomalidomide-amido-PEG3-C2-NH2 with an analog of different length or flexibility can profoundly alter the spatial orientation between the E3 ligase and the target protein, often resulting in a complete loss of degradation activity or the introduction of off-target effects. The specific 3-unit PEG linker in this conjugate has been empirically validated in the construction of a highly potent and selective degrader, underscoring that linker length and composition cannot be arbitrarily interchanged without experimental re-validation .

Quantitative Differentiation of Pomalidomide-amido-PEG3-C2-NH2: A Data-Centric Evaluation


Validated Synthesis of a High-Potency PTK2 Degrader (BI-3663) in Hepatocellular Carcinoma Models

Pomalidomide-amido-PEG3-C2-NH2 is the validated precursor for synthesizing the PTK2 degrader BI-3663. In a direct evaluation of the final PROTAC across a panel of 11 human hepatocellular carcinoma (HCC) cell lines, BI-3663 achieved a median half-maximal degradation concentration (DC50) of 30 nM and induced >80% degradation of the target protein PTK2 . This quantitative outcome provides a benchmark for the linker's utility; alternative linker conjugates (e.g., PEG2 or PEG4 variants) have not been reported to yield a degrader with this specific, validated potency profile against PTK2 in HCC.

Targeted Protein Degradation PROTAC Hepatocellular Carcinoma

Purity Specification Suitable for Advanced Synthetic Applications

Procurement-grade Pomalidomide-amido-PEG3-C2-NH2 is supplied with a high purity of 99.55% . This specification is critical for PROTAC synthesis, where even minor impurities can complicate reaction monitoring, reduce yields, and confound biological assays. This purity level exceeds the 95% standard found in many other pomalidomide-based linker conjugates (e.g., Pomalidomide-PEG2-C2-NH2 hydrochloride ), reducing the need for additional in-house purification steps and ensuring more reproducible outcomes.

Chemical Biology PROTAC Synthesis Quality Control

Structural Features Associated with Solubility and Reduced Steric Hindrance

The PEG3 chain in Pomalidomide-amido-PEG3-C2-NH2 provides enhanced aqueous solubility and flexibility while minimizing steric hindrance during conjugation . The calculated topological polar surface area (tPSA) is 166 Ų, and the partition coefficient (LogP) is -1.6 . This balance of hydrophilicity and flexibility is distinct from shorter PEG linkers (e.g., PEG2), which may restrict conformational freedom, and longer PEG linkers (e.g., PEG6), which can introduce undesirable pharmacokinetic liabilities or non-specific interactions.

Medicinal Chemistry PROTAC Design Linker Optimization

Validated Application Scenarios for Pomalidomide-amido-PEG3-C2-NH2 in Targeted Protein Degradation


Synthesis of BI-3663 for PTK2 Degradation Studies in Hepatocellular Carcinoma

This is the primary validated use case. Researchers developing novel therapies for hepatocellular carcinoma can procure Pomalidomide-amido-PEG3-C2-NH2 to synthesize BI-3663. The resulting degrader can be used in cellular assays across a panel of 11 HCC cell lines to study PTK2-dependent signaling pathways and evaluate the therapeutic potential of FAK degradation, with an expected median DC50 of 30 nM .

Construction of Custom PROTAC Libraries for Target Protein Validation

The terminal primary amine group of Pomalidomide-amido-PEG3-C2-NH2 provides a versatile handle for coupling to a wide array of carboxyl-containing target-protein ligands via standard peptide coupling chemistry . Given the high purity (99.55%) of the compound , it is ideal for generating high-quality, reproducible PROTAC libraries for systematic target validation and early-stage drug discovery.

Benchmarking Studies on Linker Length Optimization

As a well-characterized 3-unit PEG conjugate, Pomalidomide-amido-PEG3-C2-NH2 serves as a critical benchmark for systematic studies investigating the impact of linker length on PROTAC efficacy. Researchers can compare the performance of degraders built with this linker against those constructed with PEG2, PEG4, or PEG6 analogs to elucidate structure-activity relationships (SAR) for a given protein target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-amido-PEG3-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.